molecular formula C14H11FO2 B14763496 3-Fluoro-4-(p-tolyloxy)benzaldehyde

3-Fluoro-4-(p-tolyloxy)benzaldehyde

Cat. No.: B14763496
M. Wt: 230.23 g/mol
InChI Key: VYWOZXQYOLFHSM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(p-tolyloxy)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a p-tolyloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(p-tolyloxy)benzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-fluorobenzaldehyde is reacted with p-tolyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(p-tolyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Fluoro-4-(p-tolyloxy)benzoic acid.

    Reduction: 3-Fluoro-4-(p-tolyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(p-tolyloxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(p-tolyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzaldehyde: Lacks the p-tolyloxy group, making it less versatile in certain synthetic applications.

    4-Fluorobenzaldehyde: Has the fluorine atom at a different position, leading to different reactivity and properties.

    3-(Trifluoromethyl)phenoxybenzaldehyde: Contains a trifluoromethyl group instead of a single fluorine atom, resulting in different electronic and steric effects.

Uniqueness

3-Fluoro-4-(p-tolyloxy)benzaldehyde is unique due to the presence of both the fluorine atom and the p-tolyloxy group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

3-fluoro-4-(4-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H11FO2/c1-10-2-5-12(6-3-10)17-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3

InChI Key

VYWOZXQYOLFHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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